molecular formula C16H15N3O3S2 B2450520 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795483-20-3

2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2450520
CAS No.: 1795483-20-3
M. Wt: 361.43
InChI Key: ACTVXFDJDWQFRT-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound, like other thioxopyrimidines, involves a pyrimidine ring with an exocyclic sulfur atom . The specific arrangement of these atoms and groups contributes to the compound’s unique chemical properties and biological activities.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, given the compound’s intricate structure and the range of biological activities it exhibits . The most popular approaches to synthesizing such compounds are based on cyclization processes or domino reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • The compound and its derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For example, novel heterocyclic compounds derived from visnaginone and khellinone, related to the structure of interest, demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

Anticancer Potential

  • Certain derivatives of the compound have been studied for their in vitro cytotoxic activity against various cancer cell lines, indicating the potential for anticancer drug development. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide were tested on 60 cancer cell lines, showing appreciable cancer cell growth inhibition (M. M. Al-Sanea et al., 2020).

Chemical Properties and Reactivity

  • Studies on the chemical reactivity and modification of similar thiophene and pyrimidine derivatives have contributed to a deeper understanding of their potential applications in pharmaceuticals. This includes the development of versatile reagents for N-alkylacetamide and benzyl carbamates, facilitating synthetic studies of natural and pharmaceutical products (Takeo Sakai et al., 2022).

Antimicrobial and Antifungal Effects

  • The compound's derivatives have shown promising antimicrobial and antifungal activities, suggesting potential use in developing new antimicrobial agents. For instance, a series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents demonstrated good antibacterial and antifungal activities (A. Hossan et al., 2012).

Pharmacokinetics and Drug Disposition

  • Research into the pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, an irreversible inactivator of the myeloperoxidase enzyme, provides insights into the elimination mechanisms and potential therapeutic applications of similar compounds in treating cardiovascular diseases (Jennifer Q. Dong et al., 2016).

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-22-11-4-2-10(3-5-11)8-19-15(21)14-12(6-7-23-14)18-16(19)24-9-13(17)20/h2-7H,8-9H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVXFDJDWQFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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